

Understanding the nomenclature of fluorinated thioanisoles

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Compound of Interest

Compound Name: 2,4-Difluorothioanisole

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An In-depth Technical Guide to the Nomenclature of Fluorinated Thioanisoles

This guide provides a comprehensive overview of the systematic nomenclature of fluorinated thioanisoles, tailored for researchers, scientists, and professionals in drug development. It covers the essential IUPAC naming conventions, presents key physicochemical data, and details relevant experimental protocols.

Core Principles of Nomenclature

The systematic naming of fluorinated thioanisoles follows the principles of substitutive nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC).^[1]^[2]^[3]^[4] The parent structure is thioanisole, which itself is a common name. The preferred IUPAC name (PIN) for thioanisole is (methylsulfanyl)benzene.^[5]

The nomenclature process involves these key steps:

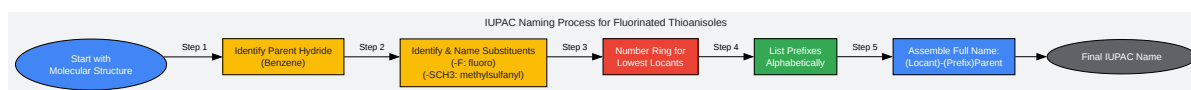
- Identify the Parent Hydride: The fundamental structure is benzene.
- Identify and Name Substituents: Two types of substituents are present on the benzene ring:
 - Fluorine atoms: Designated by the prefix "fluoro-".
 - The methylsulfanyl group (-SCH₃): Designated by the prefix "methylsulfanyl-".^[6]

- **Number the Ring:** The carbon atoms of the benzene ring are numbered to assign the lowest possible locants (positions) to the substituents. If multiple numbering schemes are possible, the one that gives the lowest number at the first point of difference is chosen. The substituents are then listed in alphabetical order.

Examples of Nomenclature:

- **2-Fluorothioanisole:** The IUPAC name is 1-fluoro-2-(methylsulfanyl)benzene. Here, the substituents are at positions 1 and 2. Alphabetical order ("fluoro" before "methylsulfanyl") dictates the naming convention.
- **3-Fluorothioanisole:** The IUPAC name is 1-fluoro-3-(methylsulfanyl)benzene.
- **4-Fluorothioanisole:** The IUPAC name is 1-fluoro-4-(methylsulfanyl)benzene.
- **2,5-Difluorothioanisole:** The IUPAC name is 1,4-difluoro-2-(methylsulfanyl)benzene. Numbering begins between the two fluorine atoms to give the lowest locant set (1, 2, 4) over other possibilities like (1, 3, 6).

Below is a logical diagram illustrating the systematic naming process for a substituted benzene derivative like a fluorinated thioanisole.



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Caption: A flowchart of the IUPAC systematic naming process.

Physicochemical Data

The introduction of fluorine atoms significantly alters the physicochemical properties of thioanisole. The following tables summarize key quantitative data for select isomers, which are

crucial for experimental design and characterization.

Table 1: Physical Properties of Fluorinated Thioanisoles

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)
Thioanisole	100-68-5	C ₇ H ₈ S	124.21	188
2-Fluorothioanisole	3096-59-9	C ₇ H ₇ FS	142.20	185-187
3-Fluorothioanisole	456-11-1	C ₇ H ₇ FS	142.20	184-186
4-Fluorothioanisole	13171-64-7	C ₇ H ₇ FS	142.20	192-194
4-(Trifluoromethyl)thioanisole	384-33-8	C ₈ H ₇ F ₃ S	192.20	76-78 (at 11 mmHg)

Table 2: Spectroscopic Data for Monofluorothioanisole Isomers

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	¹⁹ F NMR (δ, ppm, rel. to CCl ₃)
2-Fluorothioanisole	2.45 (s, 3H, SCH ₃), 6.9-7.3 (m, 4H, Ar-H)	15.2 (SCH ₃), 115.4 (d), 124.5 (d), 125.6 (d), 129.2 (d), 130.1 (d), 161.2 (d)	-113.5
3-Fluorothioanisole	2.48 (s, 3H, SCH ₃), 6.8-7.3 (m, 4H, Ar-H)	15.5 (SCH ₃), 112.5 (d), 114.2 (d), 122.1 (d), 130.2 (d), 140.8 (d), 163.1 (d)	-113.2
4-Fluorothioanisole	2.46 (s, 3H, SCH ₃), 6.9-7.0 (m, 2H, Ar-H), 7.3-7.4 (m, 2H, Ar-H)	15.9 (SCH ₃), 115.8 (d), 130.5 (d), 133.2 (d), 162.2 (d)	-115.8

Note: NMR data are approximate and can vary based on solvent and experimental conditions. 'd' indicates a doublet due to C-F coupling.

Experimental Protocols & Reactions

Fluorinated thioanisoles are valuable synthetic intermediates. They can be synthesized through several methods and undergo further chemical transformations.

General Synthesis Protocol: S-Methylation of Fluorinated Thiophenols

A common and straightforward method for preparing fluorinated thioanisoles is the S-methylation of the corresponding fluorinated thiophenol.

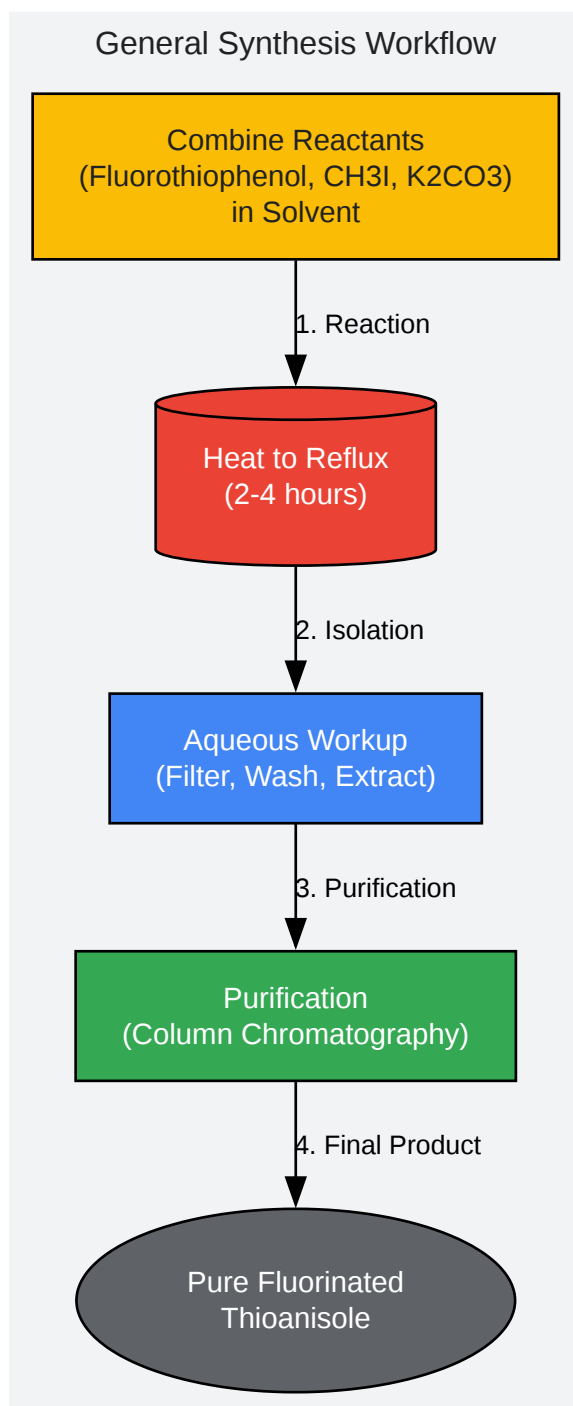
Reaction: $\text{Ar-SH} + \text{CH}_3\text{I} \rightarrow \text{Ar-SCH}_3 + \text{HI}$

Detailed Methodology:

- Reagents & Equipment: Fluorinated thiophenol (1.0 eq), methyl iodide (1.1 eq), potassium carbonate (K₂CO₃, 1.5 eq), acetone or acetonitrile (solvent), round-bottom flask, magnetic stirrer, reflux condenser.

- Procedure:
 - To a solution of the appropriate fluorinated thiophenol in acetone, add potassium carbonate.
 - Stir the suspension at room temperature for 15 minutes.
 - Add methyl iodide dropwise to the mixture.
 - Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
 - Filter the solid K_2CO_3 and wash with acetone.
 - Evaporate the solvent from the filtrate under reduced pressure.
 - Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.
 - Purify the crude product by column chromatography on silica gel to yield the pure fluorinated thioanisole.

The following diagram illustrates the general workflow for this synthesis.



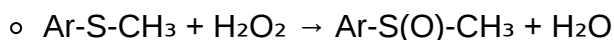
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Caption: A generalized workflow for the synthesis of fluorinated thioanisoles.

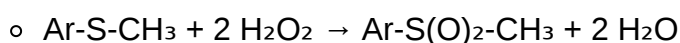
Key Reactions: Oxidation

The sulfur atom in fluorinated thioanisoles is susceptible to oxidation, providing access to fluorinated sulfoxides and sulfones, which are also important motifs in medicinal chemistry.

- To Sulfoxide: Oxidation with one equivalent of an oxidizing agent like hydrogen peroxide (H_2O_2) or meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding fluorinated methyl phenyl sulfoxide.^[7]



- To Sulfone: Using an excess of the oxidizing agent under more forcing conditions results in the formation of the fluorinated methyl phenyl sulfone.



These transformations highlight the synthetic utility of fluorinated thioanisoles as precursors to other valuable organofluorine compounds.

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